2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a 5-methyl-1,3,4-oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the 5-Methyl-1,3,4-oxadiazole Moiety: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under oxidative conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various alkyl or aryl groups .
Scientific Research Applications
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrimidine and piperidine derivatives.
Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function . The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazole Derivatives: These compounds share the oxadiazole moiety and exhibit similar chemical reactivity and biological activity.
Piperidine Derivatives: Compounds with a piperidine ring often have similar pharmacological properties and can serve as analogs for comparative studies.
Pyrimidine Derivatives: These compounds are widely studied in medicinal chemistry for their role in DNA and RNA synthesis.
Uniqueness
What sets 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .
Properties
IUPAC Name |
2-methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11-17-18-13(21-11)9-19-7-2-4-12(8-19)10-20-14-15-5-3-6-16-14/h3,5-6,12H,2,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXBIQGYEAZYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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